molecular formula C15H12N2O2 B7773571 2-Benzyl-2,3-dihydrophthalazine-1,4-dione

2-Benzyl-2,3-dihydrophthalazine-1,4-dione

Cat. No.: B7773571
M. Wt: 252.27 g/mol
InChI Key: RKOOIIAURSVDRU-UHFFFAOYSA-N
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Description

2-Benzyl-2,3-dihydrophthalazine-1,4-dione is a chemical compound belonging to the class of phthalazine derivatives. These compounds are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and cytotoxic properties . The structure of this compound consists of a phthalazine ring system with a benzyl group attached to the nitrogen atom at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-2,3-dihydrophthalazine-1,4-dione typically involves the reaction of phthalic anhydride with benzyl hydrazine under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the desired phthalazine derivative . The reaction conditions often require an acid or base catalyst and can be performed in various solvents, including ethanol and acetic acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and microreactor technology has been explored to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-2,3-dihydrophthalazine-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phthalazine derivatives, which exhibit different biological activities .

Mechanism of Action

Comparison with Similar Compounds

2-Benzyl-2,3-dihydrophthalazine-1,4-dione can be compared with other phthalazine derivatives:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and makes it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3-benzyl-2H-phthalazine-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c18-14-12-8-4-5-9-13(12)15(19)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKOOIIAURSVDRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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